molecular formula C10H7N2NaO6 B1611736 Martius Yellow sodium monohydrate CAS No. 304655-86-5

Martius Yellow sodium monohydrate

Cat. No.: B1611736
CAS No.: 304655-86-5
M. Wt: 274.16 g/mol
InChI Key: RLGNEISTZRRZND-UHFFFAOYSA-M
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Description

Historical Context and Evolution of Research on Martius Yellow and Its Derivatives

The parent compound, Martius Yellow, was first discovered in 1868 by the German chemist Karl Alexander von Martius. chemistry-online.comchemistryviews.org It was prepared through the nitration of naphthol and was one of the first naphthalene-based dyes to be used industrially, primarily for coloring textiles like wool. chemistryviews.orgwikipedia.org The synthesis process involves the sulfonation of α-naphthol followed by nitration. chemistry-online.com

The evolution of research began as the compound's utility was recognized beyond dyeing. Early academic studies, such as the comprehensive synthesis laboratory experiments designed by Louis Fieser at Harvard University, used Martius Yellow and its derivatives to illustrate key principles and techniques in organic synthesis. msu.edu This marked a shift from viewing it as a mere colorant to a tool for chemical education and investigation. Research expanded to include the creation of its salts, such as the ammonium (B1175870) salt, to modify properties like water solubility for different applications. texiumchem.com In histology, Martius Yellow became a component in various trichrome staining methods, such as Lendrum's Picro Mallory and Slidder's Martius, Scarlet, and Blue (MSB) techniques, to stain erythrocytes yellow, providing a sharp contrast with red-stained fibrin. wikipedia.orgbiognost.com

Scope and Significance of Contemporary Academic Investigations

Modern academic research continues to explore the applications of Martius Yellow sodium monohydrate and its parent compound, leveraging their distinct chemical nature.

Analytical Chemistry : The compound serves as a reagent and indicator in chemical analysis. chemimpex.com Its ability to change color at different pH levels allows it to function as a pH indicator in laboratory experiments. solubilityofthings.com It is also utilized in the detection of certain metal ions, enhancing the precision of analytical results. chemimpex.com

Histology and Biological Staining : In the biological sciences, Martius Yellow is a widely used stain. chemimpex.com It is employed for cytoplasmic staining in various trichrome methods to study the microscopic anatomy of tissues and cells. biognost.com A notable application is in the MSB method for staining fibrin, which is particularly relevant in pathological studies. biognost.com It can be combined with other yellow dyes of small molecular weight to intensify the stain. wikipedia.org

Organic Synthesis : The compound remains a significant intermediate in synthetic organic chemistry. solubilityofthings.com The presence of nitro and hydroxyl functional groups provides a unique reactivity that is exploited by researchers to synthesize more complex organic molecules. msu.edusolubilityofthings.com

The significance of these investigations lies in the compound's versatility. Its well-defined chemical properties allow for its use as a model compound in educational settings and as a functional tool in analytical and biological research, contributing to the development of new synthetic pathways and analytical methods. msu.educhemimpex.com

Nomenclatural and Structural Representation in Scholarly Discourse

In academic literature, precise naming and structural representation are crucial. The parent compound of Martius Yellow sodium monohydrate is known by its IUPAC name, 2,4-Dinitronaphthalen-1-ol. wikipedia.org The sodium monohydrate salt is systematically named 1-Naphthalenol, 2,4-dinitro-, sodium salt, monohydrate. ncats.io

Below are tables detailing the identifiers and properties of the compound and its related forms.

Table 1: Chemical Identification

Identifier Martius Yellow (Parent Acid) Martius Yellow Sodium (Anhydrous) Martius Yellow Sodium Monohydrate
IUPAC Name 2,4-Dinitronaphthalen-1-ol Sodium 2,4-dinitronaphthalen-1-olate Sodium 2,4-dinitronaphthalen-1-olate monohydrate
CAS Number 605-69-6 wikipedia.org 887-79-6 nih.gov Not consistently available
PubChem CID 11802 wikipedia.org 3963370 nih.gov 17749119 nih.gov

| C.I. Number | 10315 stainsfile.com | N/A | N/A |

Table 2: Molecular and Physical Properties

Property Martius Yellow (Parent Acid) Martius Yellow Sodium (Anhydrous) Martius Yellow Sodium Monohydrate
Molecular Formula C₁₀H₆N₂O₅ wikipedia.org C₁₀H₅N₂NaO₅ fda.gov C₁₀H₅N₂NaO₅·H₂O ncats.io
Molecular Weight 234.17 g/mol dawnscientific.com 256.15 g/mol fda.gov 274.16 g/mol ncats.io
Appearance Brownish-yellow powder wikipedia.org Data not available Data not available

| Absorption Maximum (λmax) | 420-445 nm stainsfile.com | Data not available | Data not available |

The structure consists of a naphthalene (B1677914) ring substituted with two nitro groups and a hydroxyl group, which exists as a sodium salt in the specified compound. The monohydrate form indicates the incorporation of one molecule of water into the crystal structure. fda.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2,4-dinitronaphthalen-1-olate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O5.Na.H2O/c13-10-7-4-2-1-3-6(7)8(11(14)15)5-9(10)12(16)17;;/h1-5,13H;;1H2/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGNEISTZRRZND-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2[O-])[N+](=O)[O-])[N+](=O)[O-].O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N2NaO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589956
Record name Sodium 2,4-dinitronaphthalen-1-olate--water (1/1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304655-86-5
Record name Martius Yellow sodium monohydrate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 2,4-dinitronaphthalen-1-olate--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 2,4-dinitronaphtholate
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Record name MARTIUS YELLOW SODIUM MONOHYDRATE
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Synthetic Methodologies and Mechanistic Investigations

Advanced Synthetic Routes to Martius Yellow Sodium Monohydrate

The primary and most established route to Martius Yellow involves a multi-step pathway starting from 1-naphthol (B170400). sciencemadness.orgchemistry-online.com This process is designed to control the regioselectivity of the nitration by first introducing sulfonic acid groups, which then direct the placement of the nitro groups before being displaced.

The synthesis of 2,4-dinitro-1-naphthol (B147749), the precursor to its sodium salt, is not achieved by direct nitration of 1-naphthol but through a more controlled, two-step process. sciencemadness.org

Sulfonation: The first step involves the sulfonation of 1-naphthol. The precursor, 1-naphthol, is treated with concentrated sulfuric acid and gently heated. texiumchem.comsophiacollegemumbai.com This reaction results in the formation of a water-soluble intermediate, 1-naphthol-2,4-disulfonic acid (also referred to as 4-hydroxynaphthalene-1,3-disulfonic acid). msu.edusciencemadness.orgsophiacollegemumbai.com The initial mixture may appear red or amber before changing color upon heating. texiumchem.comtexiumchem.com

Nitration (Ipso-Substitution): The sulfonated intermediate is then subjected to nitration. The solution containing the disulfonic acid is cooled and then slowly added to concentrated nitric acid, also kept at a low temperature. texiumchem.comsophiacollegemumbai.com In this key step, the sulfonic acid groups are substituted by nitro groups in an electrophilic aromatic substitution known as ipso-nitration. chemistry-online.com The 2,4-dinitro-1-naphthol product is insoluble in the acidic reaction mixture and precipitates as a yellow solid. msu.edutexiumchem.com

Salt Formation: To obtain the final product, the crude 2,4-dinitro-1-naphthol is first isolated via filtration. It is then treated with a base. For Martius Yellow sodium monohydrate, an aqueous solution of a sodium base like sodium hydroxide (B78521) would be used to neutralize the acidic phenolic proton, forming the corresponding sodium salt which can be isolated from the solution. scribd.com Laboratory procedures often describe the formation of the ammonium (B1175870) salt using ammonium hydroxide, which helps in purification as the salt is less soluble in a solution containing excess ammonium chloride. msu.educhemistry-online.comsophiacollegemumbai.com

The successful synthesis of Martius Yellow with a high yield and purity is highly dependent on the careful control of reaction conditions, particularly temperature.

Sulfonation Step: Gentle heating, for instance using a steam bath to maintain a temperature between 60-70°C, is recommended. texiumchem.com Overheating during sulfonation can lead to the formation of dark green or black, water-soluble byproducts and the evolution of sulfur dioxide, indicating decomposition. texiumchem.com

Nitration Step: It is critical to maintain a low temperature (often below 10°C) during the addition of the sulfonic acid derivative to the nitric acid. sophiacollegemumbai.com This is typically achieved using an ice bath. Failure to control the temperature can result in a vigorous, uncontrolled reaction and the formation of unwanted side products instead of the desired yellow precipitate. texiumchem.com

The following table summarizes typical reaction parameters and outcomes reported in laboratory syntheses.

Table 1: Reported Laboratory Synthesis Conditions and Yields for Martius Yellow

Starting Material Sulfonation Conditions Nitration Conditions Reported Yield Reference
5.00 g 1-Naphthol 10 mL conc. H₂SO₄, steam bath (60-70°C), 15 min 6 mL azeotropic HNO₃, ice bath (~15°C) 14.77 g (damp product) texiumchem.com
5 g 1-Naphthol conc. H₂SO₄ conc. HNO₃ 4.6 g (of ammonium salt) sciencemadness.org
1 g 1-Naphthol 2 mL conc. H₂SO₄, steam bath, 5-10 min 1.2 mL conc. HNO₃, <10°C 1.28 g (73.5%) sophiacollegemumbai.com

The key intermediate in the synthesis of Martius Yellow from 1-naphthol is the disulfonated naphthol, 1-naphthol-2,4-disulfonic acid . sciencemadness.orgsophiacollegemumbai.com The formation of this species is crucial for the success of the reaction. The sulfonic acid groups (-SO₃H) act as blocking groups that direct the incoming electrophiles (NO₂⁺) to the desired positions on the naphthalene (B1677914) ring.

A significant mechanistic feature of this synthesis is that the sulfonic acid groups are then replaced by nitro groups. This type of reaction, where an incoming substituent displaces a non-hydrogen substituent already on the aromatic ring, is known as an ipso-substitution or ipso-nitration . chemistry-online.com The sulfonate groups are excellent leaving groups under the nitrating conditions.

The physical properties of the intermediate and the final product differ significantly, which aids in the synthesis. The intermediate, 4-hydroxynaphthalene-1,3-disulfonic acid, is soluble in the aqueous acidic reaction mixture, whereas the final product, 2,4-dinitro-1-naphthol, is not, causing it to precipitate. msu.edu

Development of Martius Yellow Derivatives for Research Applications

The chemical structure of Martius Yellow (2,4-dinitro-1-naphthol) serves as a scaffold for the synthesis of various derivatives for research purposes. The reactive nitro and hydroxyl groups provide sites for chemical modification.

Starting from 2,4-dinitro-1-naphthol, several derivatives can be prepared through straightforward chemical transformations. msu.edu

2,4-Diamino-1-naphthol: A common derivative is formed by the reduction of the two nitro groups on 2,4-dinitro-1-naphthol. This is typically accomplished using a reducing agent such as sodium hydrosulfite (Na₂S₂O₄), which reduces the nitro groups to amino groups, forming a tan precipitate of 2,4-diamino-1-naphthol. msu.edu

2,4-Diacetylamino-1-naphthol: The amino groups of 2,4-diamino-1-naphthol can be further functionalized. For example, reaction with acetic anhydride (B1165640) leads to the formation of 2,4-diacetylamino-1-naphthol. msu.edusciencemadness.org

Naphthoquinone Derivatives: The diamino derivative is a precursor to other compounds, such as 2-amino-1,4-naphthoquinonimine hydrochloride and 4-amino-1,2-naphthoquinone, through reactions involving oxidation and rearrangement. msu.edu

Substituted Naphthols: More complex derivatives have been designed and synthesized for biological evaluation. These include naphthols with various substituents like fluorine, chlorine, bromine, and methoxy (B1213986) groups on the aromatic rings. Their synthesis often involves multi-step pathways, including Diels-Alder cycloaddition and catalyzed aromatization reactions. nih.gov

The conversion of Martius Yellow to its derivatives relies on several key functionalization strategies that alter the molecule's structure and properties.

Reduction of Nitro Groups: The most significant functionalization is the reduction of the electron-withdrawing nitro groups (-NO₂) to electron-donating amino groups (-NH₂). This transformation dramatically changes the electronic properties of the aromatic ring and introduces a nucleophilic site. Sodium hydrosulfite is an effective reagent for this purpose. msu.edu

Acylation of Amino Groups: The resulting amino groups can be readily acylated. Acetylation with acetic anhydride, for example, converts the primary amines into secondary amides (acetylamino groups), which alters their chemical reactivity and potential for hydrogen bonding. msu.edu

Multi-component Reactions: Advanced strategies for creating complex naphthol derivatives involve multi-component reactions. For instance, a β-naphthol, an aldehyde (like benzaldehyde), and an amine (like ethylenediamine) can be reacted together in a one-pot synthesis to produce complex amino-functionalized naphthol structures. researchgate.net

Ring-Closure Reactions: Primary aminonaphthols are valuable intermediates for synthesizing heterocyclic compounds, such as naphthoxazines, through ring-closure reactions. u-szeged.hu

These functionalization strategies allow for the systematic modification of the naphthol core, enabling the exploration of structure-activity relationships in various research contexts.

Purification and Isolation Techniques for High-Purity Research Samples

The procurement of Martius Yellow sodium monohydrate with a high degree of purity is paramount for its application in exacting research environments. The presence of impurities, such as starting materials, by-products from synthesis, or degradation products, can significantly influence the outcome of scientific investigations. To this end, a multi-step purification and isolation strategy is often employed, typically involving recrystallization and chromatographic techniques. The efficacy of these purification methods is then rigorously assessed using analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Recrystallization Protocols

Recrystallization is a fundamental technique for the purification of solid compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent system. tutorchase.comrsc.orgdadakarides.comyoutube.com For Martius Yellow sodium monohydrate, which is the sodium salt of an acidic dinitrophenol, several recrystallization approaches can be postulated based on the purification of similar compounds.

One common method involves the use of a mixed solvent system, such as ethanol (B145695) and water. msu.edu The impure Martius Yellow sodium monohydrate is dissolved in a minimal amount of hot ethanol, to which hot water is added dropwise until the solution becomes slightly turbid. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize the yield of crystals. This slow cooling process is crucial as it allows for the formation of well-defined crystals, excluding impurities from the crystal lattice. tutorchase.com The purified crystals are then collected by vacuum filtration, washed with a small amount of cold ethanol-water mixture, and dried under vacuum.

An alternative approach involves acid-base chemistry. The sodium salt can be converted to the less soluble free acid, Martius Yellow (2,4-dinitro-1-naphthol), by acidification. A procedure analogous to the purification of related naphthol derivatives would involve dissolving the crude sodium salt in hot water, possibly with a few drops of hydrochloric acid to ensure complete protonation. msu.edu Decolorizing charcoal can be added to the hot solution to adsorb colored impurities, after which the solution is filtered hot to remove the charcoal and any insoluble matter. Upon cooling, the purified Martius Yellow precipitates as fine yellow needles. These can then be converted back to the high-purity sodium salt by stoichiometric addition of sodium hydroxide in an appropriate solvent.

Another potential purification strategy leverages the differential solubility of the ammonium salt. Martius Yellow can be dissolved in concentrated aqueous ammonia (B1221849) to form the more water-soluble ammonium salt. This solution can be filtered to remove insoluble impurities, and the ammonium salt can then be "salted out" by the addition of ammonium chloride, followed by conversion to the desired sodium salt. texiumchem.com

Table 1: Hypothetical Recrystallization Parameters for Martius Yellow Sodium Monohydrate

ParameterMethod 1: Mixed SolventMethod 2: Acid-Base Conversion
Solvent System Ethanol/WaterWater, dilute HCl, dilute NaOH
Dissolution Temp. BoilingBoiling (for free acid)
Key Steps - Dissolve in hot ethanol- Add hot water to turbidity- Slow cooling- Dissolve in hot, dilute acid- Treat with decolorizing charcoal- Filter hot- Cool to crystallize free acid- Convert to sodium salt
Collection Vacuum filtrationVacuum filtration
Washing Solvent Cold Ethanol/WaterCold deionized water

Chromatographic Methods

For achieving the highest purity, particularly for analytical standards, recrystallization may be followed by chromatographic purification. High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the purification and the purity analysis of synthetic dyes like Martius Yellow. mdpi.comacs.org

A preparative reversed-phase HPLC method would typically be employed. The crude or recrystallized Martius Yellow sodium monohydrate is dissolved in a suitable solvent and injected onto a C18 column. A gradient elution system is often used, starting with a high polarity mobile phase and gradually increasing the proportion of a less polar organic solvent, such as acetonitrile. mdpi.comresearchgate.net This allows for the separation of Martius Yellow from impurities with different polarities.

The eluent is monitored using a UV-Vis detector, typically at the wavelength of maximum absorbance (λmax) for Martius Yellow, which is around 428-435 nm. mdpi.com The fraction containing the pure compound is collected, and the solvent is removed under reduced pressure to yield the high-purity product.

Table 2: Illustrative HPLC Parameters for Purity Analysis of Martius Yellow Sodium Monohydrate

ParameterConditionReference
Column Reversed-phase C18, 5 µm particle size mdpi.com
Mobile Phase A 50 mM Ammonium acetate (B1210297) in water mdpi.commedcrop.or.kr
Mobile Phase B Acetonitrile mdpi.commedcrop.or.kr
Gradient Linear gradient from 5% to 45% B over 15 min mdpi.com
Flow Rate 1.0 mL/min koreascience.kr
Detection UV-Vis at 428 nm mdpi.com
Injection Volume 10-25 µL acs.org

Purity Assessment

The final assessment of purity for research-grade Martius Yellow sodium monohydrate is crucial. This is typically accomplished through a combination of HPLC and NMR spectroscopy.

HPLC Analysis: An analytical HPLC method, similar to the one described in Table 2, is used to determine the purity of the isolated compound. A sharp, symmetrical peak at the expected retention time for Martius Yellow, with a minimal or absent signal from other components, indicates a high degree of purity. The purity is often quantified by the peak area percentage. For research purposes, a purity of >98% is often required.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can be a powerful tool for identifying and quantifying impurities. The 1H NMR spectrum of Martius Yellow would show characteristic signals for the aromatic protons on the naphthyl ring system. chemicalbook.com The absence of extraneous peaks suggests a high level of purity. For the sodium monohydrate salt, the spectrum would be run in a suitable deuterated solvent, such as DMSO-d6 or D2O. The integration of the water peak can also be used to confirm the hydration state. The complete assignment of both 1H and 13C NMR spectra can definitively confirm the structure of the purified compound. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Molecular Structure Analysis

Vibrational spectroscopy provides in-depth information about the molecular structure, bonding, and functional groups present in a compound. For Martius Yellow sodium monohydrate, both Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy have been employed to obtain a detailed vibrational profile.

Fourier Transform Infrared (FT-IR) Spectroscopy Studies

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes transitions between vibrational energy levels. The FT-IR spectrum of solid-phase Martius Yellow sodium monohydrate has been recorded and analyzed. researchgate.net Key vibrational frequencies observed in the experimental FT-IR spectrum have been assigned to specific molecular motions. For instance, the C-H stretching vibrations are typically observed in the 2900-2800 cm⁻¹ region. researchgate.net In the case of Martius Yellow sodium monohydrate, these vibrations were experimentally recorded in the range of 2935-2841 cm⁻¹. researchgate.net Theoretical calculations using Density Functional Theory (DFT) at the B3LYP level support these findings, predicting these vibrations to be in the 2975-2911 cm⁻¹ range with a potential energy distribution (PED) of 88%. researchgate.net The agreement between the experimental and theoretical data provides a high degree of confidence in the vibrational assignments.

Fourier Transform Raman (FT-Raman) Spectroscopy Investigations

Complementing FT-IR, FT-Raman spectroscopy provides information on the vibrational modes that involve a change in the polarizability of the molecule. The FT-Raman spectrum of Martius Yellow sodium monohydrate in the solid phase has also been measured, allowing for a more complete vibrational analysis. researchgate.net The combination of both FT-IR and FT-Raman data is essential for a thorough understanding of the molecular vibrations, as some modes may be strong in one technique and weak or absent in the other.

Normal Coordinate Analysis (NCA) and Scaled Quantum Mechanical Force Field (SQMFF) Methodology

To provide a detailed interpretation of the vibrational spectra, Normal Coordinate Analysis (NCA) is performed. researchgate.net This method involves the calculation of the vibrational frequencies and the corresponding normal modes of the molecule. The NCA for Martius Yellow sodium monohydrate was carried out using the Scaled Quantum Mechanical Force Field (SQMFF) methodology. researchgate.net This approach utilizes force constants calculated from quantum chemical methods, which are then scaled to better match the experimental vibrational frequencies. The detailed interpretation of the vibrational spectra was aided by this analysis, leading to a precise assignment of the observed FT-IR and FT-Raman bands. researchgate.net The strong correlation between the theoretically predicted and experimentally observed spectra validates the structural and vibrational analysis. researchgate.net

Vibrational Frequencies of Martius Yellow Sodium Monohydrate

Vibrational Mode Experimental FT-IR (cm⁻¹) researchgate.net Theoretical (B3LYP) (cm⁻¹) researchgate.net
C-H Stretching2935-28412975-2911

Electronic Spectroscopy for Electronic Structure Profiling

Electronic spectroscopy probes the electronic transitions within a molecule, providing insights into its electronic structure, conjugation, and color.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Visible spectroscopy of Martius Yellow reveals information about the electronic transitions occurring upon absorption of UV or visible light. khanacademy.orgyoutube.com These transitions involve the excitation of electrons from lower energy molecular orbitals to higher energy ones.

Analysis of Absorption Maxima and Spectral Band Assignments

The UV-Vis spectrum of Martius Yellow shows distinct absorption maxima (λ_max_). The sodium salt of Martius Yellow, also known as Manchester yellow, has a reported absorption maximum of 432 nm. stainsfile.com Other sources report the absorbance peak of Martius Yellow at 426 nm and 430 nm. aatbio.comsigmaaldrich.com These absorption bands are attributed to electronic transitions within the conjugated system of the dinitronaphthol structure. The specific wavelengths of absorption are characteristic of the chromophore present in the molecule. scribd.com

Absorption Maxima of Martius Yellow and its Sodium Salt

Compound Reported λ_max (nm) Source
Martius Yellow426 aatbio.com
Martius Yellow430 sigmaaldrich.com
Martius Yellow Sodium Salt (Manchester yellow)432 stainsfile.com
Martius Yellow445 (Conn), 420 (Gurr), 435 (Aldrich) stainsfile.com

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SCXRD) analysis of Martius Yellow sodium monohydrate reveals detailed information about its crystal system, space group, and the asymmetric unit's composition. While a specific CIF file for the monohydrate was not found in the search results, related structures and general findings from diffraction studies indicate that the molecule crystallizes in a well-defined structure. researchgate.net For instance, studies on similar compounds show that the crystal structure can be determined with high precision, often belonging to monoclinic or other common crystal systems. researchgate.net

The analysis would confirm the planar nature of the naphthalene (B1677914) ring system and the positions of the two nitro groups and the sodium ion. The water molecule of hydration would also be located within the crystal lattice. Key structural parameters that would be determined from an SCXRD analysis are presented in the table below.

ParameterDescriptionTypical Expected Value/Information
Crystal SystemThe basic geometric framework of the crystal.e.g., Monoclinic, Orthorhombic
Space GroupThe symmetry elements of the crystal.e.g., C2/c, P2₁/c
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions and angles of the unit cell.Specific Å and ° values
ZThe number of formula units per unit cell.Integer value
Bond LengthsThe distances between bonded atoms.e.g., C-C, C-N, N-O, Na-O (in Å)
Bond AnglesThe angles between adjacent bonds.e.g., O-N-O, C-C-C (in °)
Torsion AnglesThe dihedral angles describing the conformation of the molecule.e.g., C-C-N-O (in °)

The primary interactions include:

Ionic Interactions: Strong electrostatic attractions exist between the negatively charged oxygen atom of the dinitronaphtholate anion and the positively charged sodium cation (Na⁺).

Hydrogen Bonding: The water molecule of hydration plays a crucial role in the crystal packing by acting as both a hydrogen bond donor and acceptor. It can form hydrogen bonds with the oxygen atoms of the nitro groups and the phenolate (B1203915) oxygen of the Martius Yellow anion. These interactions link the components of the crystal lattice into a three-dimensional network.

π-π Stacking: The planar aromatic naphthalene rings of adjacent Martius Yellow anions can engage in π-π stacking interactions. These interactions, where the electron-rich π systems overlap, contribute significantly to the cohesion of the crystal structure.

C-H···O Interactions: Weak hydrogen bonds between the carbon-hydrogen bonds of the aromatic rings and the oxygen atoms of the nitro groups or the water molecule can also be present, further stabilizing the crystal packing. researchgate.net

The interplay of these interactions results in specific crystal packing motifs. For example, the molecules may arrange in layered structures, with the hydrophobic naphthalene cores forming stacked domains and the hydrophilic sodium ions, water molecules, and nitro groups forming hydrogen-bonded networks in between. Visualizing these interactions, often with the aid of Hirshfeld surface analysis, can clarify the nature and extent of the intermolecular forces at play. researchgate.net

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to predict and interpret the properties of molecules. These methods, grounded in the principles of quantum mechanics, allow for the detailed investigation of molecular structures and electronic characteristics.

Density Functional Theory (DFT) Approximations and Basis Set Selection

Density Functional Theory (DFT) has emerged as a predominant computational method for studying the electronic structure of molecules. DFT methods are based on the principle that the energy of a system can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally more tractable than traditional wave function-based methods, especially for larger molecules, without significant loss of accuracy.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. Common functionals range from the Local Density Approximation (LDA) to Generalized Gradient Approximations (GGA) like BLYP and PBE, and hybrid functionals such as B3LYP and PBE0, which incorporate a portion of exact Hartree-Fock exchange. The choice of functional is critical and is often guided by the specific properties being investigated and the nature of the chemical system.

The basis set, which is a set of mathematical functions used to build the molecular orbitals, is another crucial component of the calculation. Basis sets vary in size and complexity, from minimal sets like STO-3G to more extensive and flexible sets like the Pople-style basis sets (e.g., 6-31G(d), 6-311++G(d,p)) and correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ). Larger basis sets with polarization and diffuse functions are generally required to accurately describe the electronic properties of molecules with heteroatoms and anionic character, such as the deprotonated form of Martius Yellow. For a molecule like 2,4-dinitro-1-naphthol (B147749), a hybrid functional like B3LYP combined with a Pople-style basis set such as 6-311++G(d,p) would be a common choice to achieve a good balance between accuracy and computational cost.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process that aims to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This optimized geometry represents the most stable structure of the molecule. For 2,4-dinitro-1-naphthol, the parent compound of Martius Yellow, detailed geometric parameters have been determined experimentally through X-ray crystallography. nih.govresearchgate.net

The crystallographic data reveals that the two fused rings of the naphthalene (B1677914) core are nearly coplanar. nih.govresearchgate.net The nitro groups, however, exhibit some deviation from this plane. One nitro group is found to be oriented at a dihedral angle of approximately 2.62° with respect to the fused rings, while the other is significantly more twisted, with a dihedral angle of about 44.69°. nih.govresearchgate.net This twisting is a result of steric hindrance and electronic repulsion between the bulky nitro groups and the adjacent atoms. An intramolecular hydrogen bond between the hydroxyl group and the oxygen of the adjacent nitro group contributes to the planarity of that portion of the molecule. nih.govresearchgate.net

Selected Bond Lengths and Angles for 2,4-Dinitro-1-naphthol
ParameterValue (Å or °)
C-O (hydroxyl)1.35
C-N (nitro at C2)1.47
C-N (nitro at C4)1.48
N-O (nitro)1.22 - 1.23
O-C-C (hydroxyl)120 - 122
C-C-N (nitro)118 - 121

This table presents generalized values from crystallographic data. Precise values can be found in the cited literature. nih.govresearchgate.net

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule dictates its reactivity. Computational chemistry provides several descriptors that help in understanding and predicting the chemical behavior of a molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. uni-muenchen.de The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive. researchgate.net

Illustrative Frontier Molecular Orbital Data for a Related Nitroaromatic Compound
ParameterEnergy (eV)
HOMO Energy-7.5
LUMO Energy-3.2
HOMO-LUMO Gap4.3

Note: The data in this table is illustrative for a generic nitroaromatic compound and not specific to Martius Yellow sodium monohydrate. Actual values would require specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface of the molecule. Different colors represent different potential values; typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potential values.

For 2,4-dinitro-1-naphthol, the MEP map would be expected to show significant negative potential around the oxygen atoms of the hydroxyl and nitro groups, indicating these as the most electron-rich sites. The hydrogen of the hydroxyl group and regions of the aromatic ring, influenced by the strong electron-withdrawing nitro groups, would likely exhibit a positive potential, making them susceptible to nucleophilic attack. The MEP map provides a clear and intuitive picture of the molecule's reactivity patterns.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. It transforms the complex molecular orbitals into a set of localized one-center (lone pairs) and two-center (bonds) orbitals that correspond to the familiar Lewis structure representation.

NBO analysis can quantify the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. These donor-acceptor interactions correspond to hyperconjugation and resonance effects. In 2,4-dinitro-1-naphthol, significant delocalization is expected from the lone pairs of the hydroxyl oxygen and the π-system of the naphthalene ring into the antibonding orbitals of the nitro groups. This delocalization stabilizes the molecule and is a key factor in its electronic properties. The NBO analysis would provide quantitative measures of these interactions, such as the second-order perturbation energies, which indicate the strength of the delocalization. Furthermore, NBO analysis provides natural population analysis (NPA) charges, which offer a more chemically intuitive picture of the atomic charges than other methods like Mulliken population analysis.

Global and Local Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity, Fukui Functions)

Detailed theoretical studies calculating the global and local reactivity descriptors such as chemical hardness, softness, electrophilicity, and Fukui functions for Martius Yellow sodium monohydrate are not extensively available in the reviewed scientific literature. These descriptors, which are crucial for predicting the reactivity and stability of a molecule, are typically derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). While the parent compound, Martius Yellow (2,4-dinitro-1-naphthol), has been the subject of some computational analysis, specific data for the sodium monohydrate salt concerning these particular reactivity parameters remains to be fully elucidated in published research.

Spectroscopic Property Prediction and Validation

Computational Vibrational Spectroscopy (FT-IR, Raman)

The vibrational properties of Martius Yellow sodium monohydrate have been investigated through both experimental and theoretical approaches. The Fourier Transform Infrared (FT-IR) and Raman spectra of the solid-phase compound have been recorded and analyzed. Current time information in Edmonton, CA. Complementing this experimental work, computational studies using Density Functional Theory (DFT) with the B3LYP functional have been employed to calculate the harmonic vibrational wavenumbers. Current time information in Edmonton, CA.

A detailed interpretation of the vibrational spectra was achieved through normal coordinate analysis (NCA) using the scaled quantum mechanical force field (SQMFF) methodology. Current time information in Edmonton, CA. This approach allows for a precise assignment of the observed vibrational bands to specific molecular motions. The theoretical calculations of the infrared and Raman spectra, including their intensities, have shown good agreement with the experimental observations. Current time information in Edmonton, CA. This concordance between the calculated and observed spectra validates the computational model and provides a reliable basis for understanding the vibrational characteristics of the molecule.

Table 1: Comparison of Selected Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for Martius Yellow Sodium Monohydrate

Vibrational ModeExperimental FT-IR (cm⁻¹)Experimental Raman (cm⁻¹)Calculated (B3LYP) (cm⁻¹)
N-O Symmetric StretchData not availableData not availableData not available
N-O Asymmetric StretchData not availableData not availableData not available
C-H StretchData not availableData not availableData not available
C=C Aromatic StretchData not availableData not availableData not available
C-N StretchData not availableData not availableData not available
O-H StretchData not availableData not availableData not available

Note: Specific frequency values from the computational and experimental studies are not available in the abstracts of the reviewed literature.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

While the vibrational spectra of Martius Yellow sodium monohydrate have been a subject of computational study, a detailed Time-Dependent Density Functional Theory (TD-DFT) analysis for the prediction and validation of its electronic spectra is not prominently featured in the available scientific literature. TD-DFT is a powerful method for calculating the excited-state properties of molecules, including electronic absorption spectra (UV-Vis). Such a study would provide valuable information on the electronic transitions responsible for the characteristic yellow color of the compound.

Non-Linear Optical (NLO) Properties Theoretical Evaluation

Static Dipole Moment and Polarizability Calculations

Theoretical evaluations of the non-linear optical (NLO) properties of Martius Yellow sodium monohydrate have been initiated with the computation of its static dipole moment (μ) and polarizability (α). These properties are fundamental to understanding how a molecule responds to an external electric field. A study utilizing quantum chemical methods has reported the calculation of the dipole moment and linear polarizability of the molecule. Current time information in Edmonton, CA.

Table 2: Calculated Non-Linear Optical Properties of Martius Yellow Sodium Monohydrate

PropertyCalculated ValueUnit
Static Dipole Moment (μ)Data not availableDebye
Mean Polarizability (α)Data not availableesu

Note: The specific calculated values for the static dipole moment and polarizability are not provided in the abstracts of the primary research articles.

First-Order Hyperpolarizability Analysis

The first-order hyperpolarizability (β) is a key indicator of a molecule's potential for second-order non-linear optical applications, such as second-harmonic generation. Computational studies have been performed to determine the first-order hyperpolarizability of Martius Yellow sodium monohydrate. Current time information in Edmonton, CA. These calculations provide a theoretical assessment of the compound's NLO response. The stability of the molecule, which can influence its NLO properties, has been analyzed through methods like Natural Bond Orbital (NBO) analysis to understand hyperconjugative interactions and charge delocalization. Current time information in Edmonton, CA.

Table 3: Calculated First-Order Hyperpolarizability of Martius Yellow Sodium Monohydrate

PropertyCalculated ValueUnit
First-Order Hyperpolarizability (β)Data not availableesu

Note: The specific value for the first-order hyperpolarizability is not detailed in the publicly available abstracts of the relevant research.

Thermodynamic Properties at Varying Conditions

Despite the absence of specific data for Martius Yellow sodium monohydrate, it is possible to infer some of its thermodynamic characteristics based on the properties of related nitroaromatic compounds. These compounds are known for their exothermic decomposition, a key thermodynamic consideration.

Research into the reactive hazards of nitroaromatic compounds indicates that they can undergo violent or explosive reactions, particularly when heated with alkaline substances. scbt.com The exothermic decomposition energies for nitro compounds generally fall within the range of 220 to 410 kJ/mol. scbt.com The potential for these exothermic events is a significant factor in the thermodynamic profile of this class of chemicals.

For risk assessment in industrial processes, the energy released per unit of mass (J/g) is often considered. For substances in "open vessel processes," those with exothermic decomposition energies below 500 J/g are generally considered less of a hazard. However, in "closed vessel processes," a decomposition energy exceeding 150 J/g can indicate a potential danger. scbt.com

The following table provides a summary of the general thermodynamic considerations for nitroaromatic compounds, which can be considered indicative for Martius Yellow sodium monohydrate in the absence of specific data.

Thermodynamic PropertyGeneral Findings for Nitroaromatic CompoundsCitation
Exothermic Decomposition Energy Typically ranges from 220-410 kJ/mol. scbt.com
Processing Hazard (Open Vessel) Substances with decomposition energies < 500 J/g are considered lower risk. scbt.com
Processing Hazard (Closed Vessel) Substances with decomposition energies > 150 J/g may pose a danger. scbt.com

It is important to note that these are general values for a class of compounds and the specific thermodynamic behavior of Martius Yellow sodium monohydrate may vary. Further experimental and computational studies are required to determine the precise thermodynamic properties of this compound under different temperatures and pressures.

Degradation Pathways and Environmental Chemistry

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For Martius Yellow, key mechanisms include sonolysis and oxidative reactions, particularly those induced by highly reactive hydroxyl radicals.

Sonolytic degradation is an advanced oxidation process that utilizes high-frequency ultrasound to induce chemical reactions in an aqueous medium. The degradation of Martius Yellow (also known as Naphthol Yellow or Acid Orange 24) in water through sonolysis has been shown to follow first-order kinetics. researchgate.netnih.govcapes.gov.br The primary mechanism is not pyrolysis, a process of thermal decomposition. nih.gov Instead, the degradation is driven by reactions with hydroxyl radicals (•OH). researchgate.netnih.gov

Given that Martius Yellow is a non-volatile and surface-active compound, its degradation most likely occurs at the interface between the solution and cavitation bubbles generated by the ultrasound. nih.gov The process is influenced by various factors, as detailed in the research findings.

Table 1: Research Findings on Sonolytic Degradation of Martius Yellow

Parameter Finding Citation
Kinetics The degradation of the dye follows first-order kinetics. researchgate.netnih.gov
Primary Mechanism The main degradation pathway is an OH radical-induced reaction. Pyrolysis does not play a significant role. researchgate.netnih.gov
Reaction Site Degradation likely occurs at the bubble/solution interface due to the dye's non-volatility and surface activity. nih.gov

| Mineralization | Sonolysis is effective for the initial breakdown of the parent dye molecule but is very slow in achieving complete mineralization to inorganic compounds. | researchgate.netnih.gov |

The principal pathway for the abiotic degradation of Martius Yellow is through oxidation, primarily initiated by hydroxyl radicals (•OH). researchgate.netnih.gov These highly reactive species can be generated through various advanced oxidation processes (AOPs), including sonolysis and gamma radiation, often enhanced by the presence of hydrogen peroxide (H₂O₂). researchgate.netnih.govmdpi.com

The oxidative attack by hydroxyl radicals on the Martius Yellow molecule proceeds through multiple reaction pathways simultaneously. nih.gov Key reaction types identified include:

Hydroxylation of the aryl ring: Hydroxyl radicals attack the aromatic structure of the dye, adding hydroxyl groups. researchgate.netnih.gov

C-N bond cleavage: The bond connecting the nitro groups to the chromophoric ring is broken, either through direct •OH radical attack or other unidentified processes. researchgate.netnih.gov

Studies on other dyes using AOPs have shown that the degradation process leads to the formation of less complex, low-molecular-weight organic acids, which can be further oxidized to carbon dioxide and water. mdpi.com

The degradation of Martius Yellow results in a series of intermediate compounds before eventual, albeit slow, mineralization. The identification of these byproducts is typically performed using techniques such as High-Performance Liquid Chromatography (HPLC) and Electrospray Mass Spectrometry (ESMS). researchgate.netnih.gov

The analytical results from sonolytic degradation studies confirm that the process involves hydroxylation of the aryl ring and cleavage of the C-N bond. nih.gov This leads to the formation of various intermediates, indicating that the degradation is not a single-step process but occurs through multiple reaction pathways. researchgate.netnih.gov

A significant challenge in the complete remediation of Martius Yellow is the slow rate of mineralization. nih.gov Total Organic Carbon (TOC) analysis has revealed that while the parent dye is degraded effectively, the intermediate products, which include carboxylic acids, are difficult to break down further. researchgate.netnih.gov This is attributed to their high water solubility and low surface activity, which prevents them from accumulating at the bubble/solution interface where the degrading radicals are most concentrated. researchgate.netnih.gov

Table 2: Degradation Products of Martius Yellow and Similar Dyes

Degradation Method Analyzed Compound Identified Intermediates/Final Products Key Findings Citation
Sonolysis Martius Yellow Hydroxylated species, products of C-N bond cleavage, carboxylic acids. Degradation proceeds via multiple pathways. Complete mineralization is slow due to the high water solubility of intermediates. researchgate.netnih.gov

Adsorptive Removal and Remediation Strategies

Adsorption is a widely used physical method for removing dyes from wastewater, owing to its efficiency and the potential for using low-cost adsorbent materials.

Conventional adsorbents like activated carbon can be effective, but recent research has focused on advanced materials with tailored properties for enhanced dye removal.

Modified Zeolites: Zeolites are porous aluminosilicate (B74896) minerals with high ion-exchange capacity. researchgate.netmdpi.com Their natural surface is often negatively charged, which is not ideal for adsorbing anionic dyes like Martius Yellow. To enhance their adsorption capacity, zeolites can be modified with cationic surfactants such as cetyltrimethylammonium bromide (CTABr) or hexadecyltrimethylammonium bromide (HTAB). researchgate.netrsdjournal.org This modification reverses the surface charge, promoting the adsorption of anionic dye molecules. rsdjournal.org Zeolites can also be modified with magnetic nanoparticles, which allows for easy separation of the adsorbent from the water after treatment. researchgate.net

Metal-Organic Frameworks (MOFs): MOFs are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. prnewswire.comnih.gov They are noted for their exceptionally high specific surface areas (1,000–9,000 m²/g) and tunable pore sizes, which can be designed at a molecular level. prnewswire.com These properties make them highly promising candidates for the adsorption of various pollutants, including dyes. prnewswire.comrsc.org MOFs can be designed to selectively capture specific molecules, and their chemical functionality can be tailored to enhance interactions with target pollutants. nih.gov

To optimize the design of adsorption systems, it is essential to study the kinetics and thermodynamics of the adsorption process.

Adsorption Kinetics: Kinetic studies describe the rate of dye uptake by the adsorbent. Common models used to analyze the data include the pseudo-first-order and pseudo-second-order models. For the adsorption of various yellow dyes onto modified zeolites and other adsorbents, the pseudo-second-order model has often been found to provide the best fit for the experimental data. researchgate.netrsdjournal.org This indicates that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate.

Adsorption Thermodynamics: Thermodynamic studies provide insight into the spontaneity and nature of the adsorption process. Isotherm models, such as the Langmuir and Freundlich models, are used to describe the equilibrium relationship between the concentration of the dye in the solution and the amount adsorbed onto the solid phase. The Langmuir isotherm often relates to monolayer adsorption on a homogeneous surface, while the Freundlich isotherm describes multilayer adsorption on a heterogeneous surface. rsdjournal.orgresearchgate.net Thermodynamic parameters like Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) are calculated to determine if the process is spontaneous, endothermic/exothermic, and results in increased/decreased randomness at the solid-liquid interface. derpharmachemica.com For example, a negative ΔG° indicates a spontaneous adsorption process. derpharmachemica.com

Table 3: Kinetic and Thermodynamic Models for Dye Adsorption

Model Type Model Name Description Relevance
Kinetics Pseudo-first-order Assumes the rate of occupation of adsorption sites is proportional to the number of unoccupied sites. Describes the initial stages of adsorption.
Pseudo-second-order Assumes the rate-limiting step is chemical adsorption involving two reactants. Often provides a better fit for the entire adsorption process of dyes, suggesting chemisorption. researchgate.netrsdjournal.org
Thermodynamics Langmuir Isotherm Describes monolayer adsorption onto a surface with a finite number of identical sites. Provides information on the maximum adsorption capacity. researchgate.net

Photodegradation Mechanisms and Environmental Stability

The environmental stability of Martius Yellow sodium monohydrate is significantly influenced by its susceptibility to degradation processes, with photodegradation being a key pathway.

The sonolytic degradation of Martius Yellow in aqueous solutions has been shown to follow first-order kinetics. This degradation process is not primarily driven by pyrolysis but rather by the chemical effects of acoustic cavitation. The primary mechanism involves the generation of highly reactive hydroxyl radicals (•OH) that attack the dye molecule. This leads to two main degradation pathways: hydroxylation of the aromatic ring and the cleavage of the carbon-nitrogen (C-N) bond within the chromophore. The identification of various intermediate products suggests that the degradation of Martius Yellow proceeds through multiple complex reaction pathways. However, while the initial degradation of the parent dye molecule is effective, complete mineralization into inorganic compounds is a much slower process. wur.nl

In the presence of a photocatalyst such as titanium dioxide (TiO₂), the decolorization of Martius Yellow is significantly accelerated under UV irradiation. The efficiency of this photocatalytic degradation is dependent on several factors, including the type of TiO₂ used, the pH of the solution, and the presence of electron acceptors. For instance, Degussa P25, a specific type of TiO₂, has been found to be a more efficient photocatalyst for the decolorization of Martius Yellow compared to others. icck.org The fundamental principle of photocatalysis involves the generation of electron-hole pairs in the semiconductor (TiO₂) upon UV absorption, which then react with water and oxygen to produce reactive oxygen species like hydroxyl radicals, leading to the degradation of the dye.

While photocatalysis is an effective degradation method, the direct photolysis of Martius Yellow under natural sunlight, without a catalyst, is also a relevant environmental process. However, specific quantum yields and detailed mechanisms for the direct photolysis of Martius Yellow sodium monohydrate are not extensively documented in readily available scientific literature.

Long-term Environmental Fate and Persistence Considerations

The long-term environmental fate of Martius Yellow sodium monohydrate is a matter of concern due to its chemical nature as a nitroaromatic compound. Such compounds are generally recognized for their potential persistence in the environment. nih.gov

Persistence and Biodegradation:

Nitroaromatic compounds, as a class, are known to be recalcitrant to biodegradation due to the strong electron-withdrawing nature of the nitro groups, which makes the aromatic ring less susceptible to oxidative cleavage by microbial enzymes. nih.gov While some microorganisms have been shown to degrade certain nitroaromatic compounds under specific conditions, the complete mineralization of these compounds is often slow and may not occur under typical environmental conditions. scbt.com

The biodegradation of azo dyes, which share some structural similarities with nitro dyes in terms of being colored aromatic compounds, often requires a two-step process involving an initial anaerobic reduction of the chromophore followed by aerobic degradation of the resulting aromatic amines. wur.nl It is plausible that a similar sequential anaerobic/aerobic process could be involved in the breakdown of Martius Yellow, though specific studies on this are lacking. The safety data sheet for Martius Yellow sodium salt monohydrate indicates that it may cause long-term adverse effects in the aquatic environment, which suggests a degree of persistence and potential for long-term ecological impact.

Mobility and Adsorption:

The mobility of Martius Yellow in the environment, particularly in soil and aquatic systems, will be governed by its solubility and its potential for adsorption to soil particles and sediments. The sodium salt form of the dye suggests a relatively high water solubility, which could lead to its transport through soil profiles and into groundwater. The extent of this transport will be influenced by the organic matter content and clay mineralogy of the soil, as these components can adsorb organic molecules, thereby retarding their movement. nih.gov Specific studies on the adsorption and leaching of Martius Yellow in different soil types are needed to accurately predict its environmental mobility.

Formation of Intermediates:

Future Directions and Emerging Research Avenues

Integration with Advanced Materials for Hybrid Systems

The integration of Martius Yellow into advanced materials to create hybrid systems is a promising research frontier. These systems aim to combine the specific properties of the dye with the functionalities of host materials, leading to novel applications.

Polymer Composites: Research is exploring the incorporation of azo dyes into polymer composites. mdpi.com For Martius Yellow, this could lead to the development of functional plastics, films, and fibers with specific optical or sensing capabilities. The dye's stability and vibrant color make it a candidate for creating materials that require long-lasting, durable coloration. chemimpex.com

Photocatalytic Systems: A significant area of research involves using Martius Yellow as a model compound in studies of heterogeneous photocatalysis. jmaterenvironsci.com Hybrid systems composed of Martius Yellow and semiconductor nanoparticles, such as Titanium dioxide (TiO₂), are being investigated for environmental remediation. jmaterenvironsci.comresearchgate.net In these systems, the TiO₂ acts as a photocatalyst to degrade the dye upon UV irradiation. jmaterenvironsci.com Future work may focus on optimizing these systems by exploring different nanostructured catalysts or co-doping with other materials to enhance efficiency under visible light. mdpi.commdpi.com

Textile and Substrate Technology: While used historically to dye wool, future research could explore integrating Martius Yellow into advanced textiles using modern material science techniques. sophiacollegemumbai.com This could involve embedding the dye within novel fiber matrices to enhance colorfastness or to create "smart textiles" that respond to environmental stimuli.

Computational Modeling for Rational Design and Property Prediction

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to predict and understand the behavior of molecules like Martius Yellow, guiding the rational design of new, related compounds with tailored properties. nih.gov

Property Prediction: DFT and Time-Dependent DFT (TD-DFT) calculations can be employed to predict key characteristics such as molecular geometry, electronic structure, and absorption spectra. nih.govmdpi.com By modeling the molecule, researchers can gain insights into its reactivity, stability, and color properties without synthesizing every variant.

Rational Design: A primary goal of computational modeling is the rational design of new functional dyes. By understanding the relationship between the structure and properties of Martius Yellow, scientists can computationally screen new designs. For instance, modifying functional groups on the naphthol ring could tune the dye's absorption wavelength, solubility, or binding affinity for specific substrates.

Mechanistic Insights: Computational studies can elucidate the mechanisms of action, such as intramolecular charge transfer (ICT), which is fundamental to the function of many dyes. mdpi.com Analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the electronic transitions responsible for the dye's color and its potential in applications like dye-sensitized solar cells. mdpi.comresearchgate.net

A summary of parameters that can be investigated using computational methods is presented below.

Computational MethodInvestigated PropertiesPotential Application
DFT Optimized molecular structure, molecular vibrations, dipole moment, isotropic polarizability, chemical reactivity. nih.govPrediction of physical and chemical behavior.
TD-DFT Absorption and emission spectra, HOMO-LUMO energy gaps, electronic transitions. nih.govresearchgate.netUnderstanding color, fluorescence, and electronic properties.
NBO Analysis Intramolecular charge transfer (ICT), electron delocalization pathways. mdpi.comElucidating the origin of optical and non-linear optical effects.

Exploration of Novel Degradation Technologies

As a nitroaromatic dye, Martius Yellow is a subject of research for advanced oxidation processes (AOPs) aimed at environmental remediation. The development of efficient and sustainable degradation technologies is a key research avenue.

Sonochemical Degradation: Studies have shown that sonolysis, the use of high-frequency ultrasound, can effectively degrade Martius Yellow in aqueous solutions. nih.govresearchgate.net The degradation primarily occurs through the attack of hydroxyl (·OH) radicals generated during acoustic cavitation, leading to hydroxylation of the aryl ring and cleavage of the C-N bond. nih.gov Research indicates that while the initial degradation of the parent dye is efficient, complete mineralization into simpler inorganic compounds can be slow. nih.gov

Heterogeneous Photocatalysis: This is one of the most studied degradation methods for dyes like Martius Yellow. It involves using a semiconductor catalyst, most commonly Titanium dioxide (TiO₂), which, when illuminated with UV light, generates highly reactive oxygen species that break down the dye molecule. jmaterenvironsci.comresearchgate.net The efficiency of this process is influenced by several factors, including the crystalline form of TiO₂ (e.g., anatase), solution pH, and the presence of oxidizing agents. jmaterenvironsci.comresearchgate.netmdpi.com

Combined AOPs: Future research may focus on combining different AOPs, such as sonolysis and photocatalysis (sono-photocatalysis), to enhance degradation rates. researchgate.net The physical effects of ultrasound, such as de-agglomeration of catalyst particles and increased mass transfer, can complement the chemical reactions of photocatalysis, leading to a synergistic effect.

Degradation TechnologyMechanismKey Findings
Sonolysis Attack by hydroxyl radicals generated from acoustic cavitation. nih.govFollows first-order kinetics; effective for initial dye breakdown but slow for complete mineralization. nih.gov
Photocatalysis (TiO₂) Generation of reactive oxygen species on the catalyst surface under UV light. jmaterenvironsci.comEfficiency depends on catalyst type (e.g., Degussa P25), pH, and presence of electron acceptors. researchgate.netresearchgate.net

Interdisciplinary Research with Emerging Scientific Fields

The unique chemical structure and properties of Martius Yellow make it a candidate for exploration in interdisciplinary research, bridging chemistry with fields like sensor technology and environmental science.

Sensor Technology: Building on its known use in analytical chemistry for detecting metal ions and as a pH indicator, Martius Yellow could be developed into advanced optical sensors. chemimpex.comsciencemadness.org Research could focus on immobilizing the dye on solid supports like polymers, glass, or nanoparticles to create reusable sensor strips or films for detecting specific analytes through colorimetric or fluorometric changes.

Environmental Science: The extensive research into the degradation of Martius Yellow is inherently interdisciplinary, involving chemistry, materials science, and environmental engineering. jmaterenvironsci.comnih.govresearchgate.net Future studies could integrate microbiology to assess the biodegradability of the intermediate products formed during advanced oxidation processes, aiming for a more complete and environmentally benign treatment pathway.

Histology and Bio-imaging: While already used as a biological stain, particularly in trichrome methods like MSB, future research could explore its use in more advanced bio-imaging techniques. wikipedia.orgbiognost.comstainsfile.com This might involve conjugating it with biomolecules for targeted staining or exploring its properties in combination with other fluorescent dyes for multi-color imaging applications.

Compound Names Table

Q & A

Basic Research Question: What are the established methods for synthesizing and purifying Martius Yellow sodium monohydrate, and how can experimental reproducibility be ensured?

Methodological Answer:
Synthesis of Martius Yellow sodium monohydrate typically involves diazotization and coupling reactions under controlled pH and temperature. To ensure reproducibility:

  • Documentation : Provide step-by-step synthesis protocols, including reagent concentrations, reaction times, and purification steps (e.g., recrystallization solvents). Follow guidelines for experimental sections in manuscripts, which mandate detailed descriptions of methods, equipment, and validation metrics (e.g., yield, purity) .
  • Supplementary Data : Include raw spectral data (e.g., NMR, IR) and chromatograms in supplementary files to validate purity and structural identity .
  • Reference Standards : Compare synthesized compounds with literature-reported vibrational spectra (e.g., Raman bands at 1121–1126 cm⁻¹ for sodium salt monohydrate) .

Basic Research Question: Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of Martius Yellow sodium monohydrate?

Methodological Answer:

  • Vibrational Spectroscopy : Raman and IR spectroscopy are critical for identifying functional groups (e.g., nitro and hydroxyl groups) and confirming hydration states. For example, the study by Snehalatha et al. (2009) assigns specific Raman bands to C–N stretching and NO₂ symmetric vibrations .
  • Electronic Spectroscopy : UV-Vis spectroscopy can reveal π→π* transitions in the aromatic system, with absorbance peaks correlated to solvent polarity and pH .
  • Cross-Validation : Combine spectroscopic data with computational methods (e.g., density functional theory) to model vibrational modes and electronic transitions .

Advanced Research Question: How can researchers address contradictions in reported thermodynamic or kinetic data for Martius Yellow sodium monohydrate across studies?

Methodological Answer:

  • Meta-Analysis : Systematically compare experimental conditions (e.g., temperature, solvent systems) from conflicting studies. For instance, discrepancies in decomposition rates may arise from variations in hydration states or pH .
  • Controlled Replication : Reproduce experiments under standardized conditions (e.g., using buffers to stabilize pH) and publish raw datasets alongside statistical error margins .
  • Barrier Analysis : Investigate intramolecular energy transfer or rotational barriers using temperature-dependent spectroscopic studies, as demonstrated in analogous nitroaromatic compounds .

Advanced Research Question: What computational approaches are suitable for modeling the nonlinear optical properties or intramolecular interactions of Martius Yellow sodium monohydrate?

Methodological Answer:

  • DFT Modeling : Use density functional theory (DFT) with basis sets like B3LYP/6-311++G(d,p) to simulate electronic structure, hyperpolarizability, and charge distribution. Compare results with experimental hyper-Raman spectra .
  • Molecular Dynamics (MD) : Simulate solvent interactions and hydration effects on stability. For example, water molecules in the monohydrate structure may form hydrogen bonds with nitro groups, altering reactivity .
  • Energy Transfer Studies : Apply Förster resonance energy transfer (FRET) models to analyze energy dissipation pathways in excited states, leveraging fluorescence quenching data .

Advanced Research Question: How should researchers design experiments to investigate the photodegradation mechanisms of Martius Yellow sodium monohydrate under varying environmental conditions?

Methodological Answer:

  • Controlled Variables : Isolate factors like UV intensity, oxygen levels, and pH using photoreactors with adjustable parameters. Monitor degradation via HPLC or LC-MS to identify intermediates .
  • Kinetic Profiling : Apply pseudo-first-order kinetics to model degradation rates. Use Arrhenius plots to correlate temperature with activation energy .
  • Mechanistic Probes : Incorporate radical scavengers (e.g., tert-butanol for hydroxyl radicals) to elucidate dominant degradation pathways (e.g., hydroxylation vs. nitro-group reduction) .

Basic Research Question: What are the best practices for documenting and sharing experimental data on Martius Yellow sodium monohydrate to enhance collaborative research?

Methodological Answer:

  • Structured Repositories : Deposit spectral data, crystallographic files (e.g., CCDC 1265906 for analogous compounds), and kinetic datasets in public repositories like Zenodo or Figshare .
  • FAIR Principles : Ensure data is Findable, Accessible, Interoperable, and Reusable. Include metadata such as instrument calibration details and environmental conditions .
  • Supplementary Materials : Follow journal guidelines (e.g., Nature Partner Journals) to submit synthesis protocols, raw spectra, and computational input files as supplementary information .

Advanced Research Question: How can researchers reconcile discrepancies between experimental and computational results for Martius Yellow sodium monohydrate’s vibrational spectra?

Methodological Answer:

  • Error Analysis : Quantify deviations between calculated (DFT) and observed Raman/IR peaks. Adjust computational parameters (e.g., solvent effect models) to improve alignment .
  • Experimental Validation : Re-measure spectra under controlled humidity to account for hydration-state variations, which may shift vibrational modes .
  • Collaborative Peer Review : Share datasets and computational workflows via platforms like GitHub to enable community-driven validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.